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molecular formula C9H12S B2874551 2,3-Dimethylphenyl methyl sulfide CAS No. 66794-10-3

2,3-Dimethylphenyl methyl sulfide

Cat. No. B2874551
M. Wt: 152.26
InChI Key: UEDDJRJBQYPQBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06706886B2

Procedure details

510 g (3.33 mol) of 2,3-dimethylthioanisole are initially charged in 3 l of glacial acetic acid, and a solution of 592 g (7.4 mol) of bromine in 1 l of glacial acetic acid is added dropwise at room temperature over a period of three hours. The reaction is slightly exothermic. The reaction mixture is stirred at room temperature for another 3.5 hours. The precipitate is then filtered off with suction and the filtrate is admixed with 270 g of sodium acetate and concentrated. The residue is taken up in 2 l of dichloromethane and washed twice with 2 l of sodium bicarbonate solution and twice with sodium chloride solution. The organic phase is dried over sodium sulfate and concentrated.
Quantity
510 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
592 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[S:9][CH3:10].[Br:11]Br>C(O)(=O)C>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([S:9][CH3:10])[CH:4]=[CH:5][C:6]=1[Br:11]

Inputs

Step One
Name
Quantity
510 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)SC
Name
Quantity
3 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
592 g
Type
reactant
Smiles
BrBr
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for another 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
washed twice with 2 l of sodium bicarbonate solution and twice with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
CC1=C(C=CC(=C1C)SC)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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